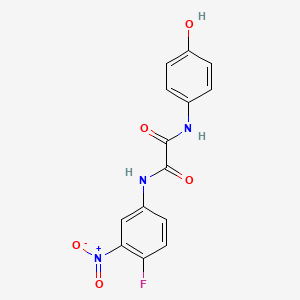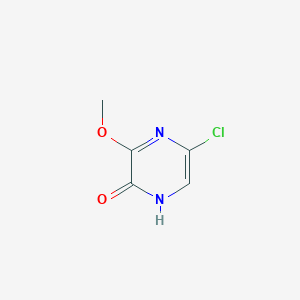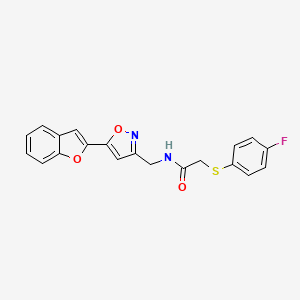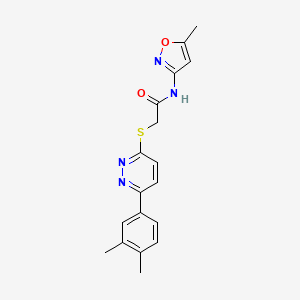
N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide” is an organic compound containing a fluorine atom, a nitro group, and a hydroxy group attached to different phenyl rings, which are further connected by an oxalamide group. The presence of these functional groups could give this compound unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of two phenyl rings, one with a fluorine atom and a nitro group, and the other with a hydroxy group. These rings would be connected by an oxalamide group. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on its functional groups. The nitro group might undergo reduction reactions, the fluorine atom could be displaced in nucleophilic aromatic substitution reactions, and the hydroxy group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group, a fluorine atom, and a hydroxy group could affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Novel Synthetic Approaches : A study by Mamedov et al. (2016) explored novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be applicable to compounds like N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide. This method is significant for synthesizing both anthranilic acid derivatives and oxalamides, indicating its potential in creating a range of similar compounds (Mamedov et al., 2016).
Biological Activity and Applications
Nucleoside Transport Inhibition : Research by Tromp et al. (2004) on 4-nitrobenzylthioinosine analogs, which are structurally related to N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide, suggests their potential as inhibitors of nucleoside transport proteins. This indicates a possible pharmacological application in modulating cellular nucleoside levels (Tromp et al., 2004).
Potential Antitumor Agents : Dunkley and Thoman (2003) synthesized compounds containing N-(4'-substituted-3'-nitrophenyl)sydnone, which share structural features with N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide. These compounds demonstrated potential antitumor activity, suggesting a similar potential for the compound (Dunkley & Thoman, 2003).
Fluorescent and Imaging Applications
- Fluorescent Probe Development : Zhu et al. (2003) investigated 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a compound related to N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide, for its application as a fluorogenic derivatization reagent for catecholamines. This suggests that similar compounds could be used in developing fluorescent probes for biological imaging (Zhu et al., 2003).
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .
Eigenschaften
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(4-hydroxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O5/c15-11-6-3-9(7-12(11)18(22)23)17-14(21)13(20)16-8-1-4-10(19)5-2-8/h1-7,19H,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAXMEUKYHBZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427938.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2427939.png)

![(E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2427943.png)

![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/no-structure.png)

![[2-(2-benzoylhydrazinyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2427949.png)

![N-(5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2427955.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)

